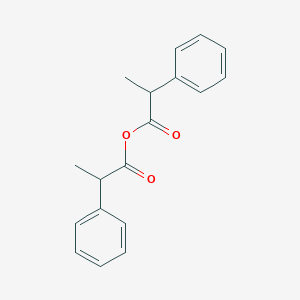

2-Phenylpropionic anhydride

Description

2-Phenylpropionic anhydride (B1165640), a derivative of 2-phenylpropionic acid, is a significant reagent in the field of advanced organic synthesis. Its utility is underscored by its role as a carboxylic anhydride, a class of compounds widely employed for their reactivity in acylation and coupling reactions. The structural features of 2-phenylpropionic anhydride, particularly the presence of a chiral center, position it as a valuable tool in stereocontrolled transformations.

Carboxylic anhydrides are a class of organic compounds characterized by two acyl groups bonded to a single oxygen atom. wikipedia.org They serve as reactive acyl sources, participating in a variety of chemical transformations that are fundamental to organic synthesis. wikipedia.org Their reactivity stems from the electrophilic nature of the carbonyl carbons, making them susceptible to attack by nucleophiles. longdom.org

One of the primary applications of carboxylic anhydrides is in acylation reactions, where they are used to introduce an acyl group into a molecule. longdom.org This process is crucial for the synthesis of esters, amides, and other carbonyl-containing compounds. chemistrysteps.com For instance, they react with alcohols to form esters and with amines to produce amides. wikipedia.orgchemistrysteps.com While generally less reactive than their acyl chloride counterparts, the reactivity of anhydrides can be enhanced using catalysts like N,N-dimethylaminopyridine (DMAP). wikipedia.org

A notable challenge in using symmetrical anhydrides is that theoretically only one of the two acyl groups is transferred, which can limit the atom economy of the reaction to 50% or less. researchgate.net However, methods have been developed to improve this efficiency, such as the electrophilic activation of the anhydride. researchgate.net

In coupling reactions, carboxylic anhydrides can be used to form new carbon-carbon bonds. For example, they are utilized in Friedel-Crafts acylation to introduce an acyl group to an aromatic ring. wikipedia.org More advanced applications include their use in kinetic resolutions of racemic alcohols and carboxylic acids, often in the presence of a chiral catalyst, to produce optically active esters. tcichemicals.com

Table 1: Comparison of Acylating Agents

| Feature | Acyl Chlorides | Carboxylic Anhydrides |

| Reactivity | Highly reactive | Moderately reactive, can be enhanced with catalysts wikipedia.org |

| Byproducts | Corrosive HCl | Carboxylic acid (generally less corrosive) wikipedia.org |

| Handling | Often moisture-sensitive | Generally easier to handle |

| Atom Economy | High | Can be lower in symmetrical anhydrides researchgate.net |

2-Phenylpropionic acid and its derivatives are of significant interest in chiral synthesis due to the presence of a stereogenic center at the α-position. This chiral scaffold is a key component in the synthesis of various optically active compounds. The development of methods for the stereocontrolled synthesis of these derivatives is an active area of research.

For example, derivatives of 2-phenylpropionic acid have been synthesized and studied for their application as chiral additives in liquid crystal devices. jst.go.jp These chiral dopants can induce a helical structure in nematic liquid crystals, and their effectiveness is influenced by their molecular structure. oup.comoup.com

In the realm of stereocontrol, 2-phenylpropionic acid derivatives have been employed in asymmetric synthesis. For instance, the parallel kinetic resolution of oxazolidinones has been achieved using isotopically labeled active esters of 2-phenylpropionic acid, demonstrating high levels of stereocontrol. nih.govresearchgate.net Furthermore, stereocontrolled synthesis of (S)-2-arylpropanoic acids has been accomplished through the ring-opening of enantiomerically enriched epoxy ketones. rsc.org

The development of methods for the asymmetric synthesis of α-disubstituted α-amino acids has also utilized derivatives of 2-phenylpropionic acid. dicp.ac.cn Iron-catalyzed stereocontrolled 1,3-nitrogen migration has been shown to convert a racemic ibuprofen (B1674241) derivative into an amino acid with high enantiomeric excess. dicp.ac.cn

The academic research landscape for this compound and its parent acid is diverse, touching upon synthetic methodology, materials science, and asymmetric catalysis. Research has focused on developing efficient synthetic routes to 2-phenylpropionic acid and its derivatives. Methods include the mono-c-methylation of arylacetonitriles and the electrochemical synthesis from 1-chloro-1-phenylethane. orgsyn.orggoogle.com

A significant challenge in working with this compound and related compounds is achieving high levels of stereoselectivity in reactions. The kinetic resolution of racemic 2-arylpropanoic acids using achiral alcohols and a chiral catalyst is one approach that has been explored to obtain optically active products. mdpi.com Another strategy involves the crystallization-induced chiral inversion of a precursor to achieve the desired enantiomer. acs.org

The synthesis of the anhydride itself can present challenges. General methods for preparing carboxylic anhydrides include the dehydration of carboxylic acids at high temperatures or the reaction of a carboxylate salt with an acyl chloride. chemistrysteps.com More recently, palladium-catalyzed carbonylative synthesis of carboxylic acid anhydrides from alkenes has been investigated, though this can be complicated by issues of regioselectivity and the lower nucleophilicity of the carboxylate ion. universiteitleiden.nl

Furthermore, the use of this compound in reactions such as the Friedel-Crafts acylation of benzene (B151609) can lead to a mixture of products, with the distribution being sensitive to reaction conditions like the amount of catalyst and the solvent used. oup.com

Table 2: Selected Research on 2-Phenylpropionic Acid and its Derivatives

| Research Area | Focus | Key Findings | Reference(s) |

| Chiral Dopants | Synthesis of new chiral dopants for nematic liquid crystals. | The helical twisting power is significantly influenced by the molecular structure of the dopant. oup.comoup.com | oup.comoup.comresearchgate.net |

| Asymmetric Synthesis | Parallel kinetic resolution of oxazolidinones. | High levels of stereocontrol were achieved using quasi-enantiomeric active esters. nih.govresearchgate.net | nih.govresearchgate.net |

| Stereocontrolled C-H Amination | Synthesis of α-disubstituted α-amino acids. | Iron-catalysis enabled stereoconvergent transformation of racemic ibuprofen. dicp.ac.cn | dicp.ac.cn |

| Kinetic Resolution | Asymmetric esterification of racemic α-arylalkanoic acids. | Effective kinetic resolution was achieved using carboxylic anhydrides and acyl-transfer catalysts. mdpi.com | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-phenylpropanoyl 2-phenylpropanoate |

InChI |

InChI=1S/C18H18O3/c1-13(15-9-5-3-6-10-15)17(19)21-18(20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

XXVXJBZRUDZPSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC(=O)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Chemical Reactivity of 2 Phenylpropionic Anhydride

Fundamental Nucleophilic Acyl Substitution Pathways

The general mechanism for nucleophilic acyl substitution on 2-phenylpropionic anhydride (B1165640) involves a two-step addition-elimination process. masterorganicchemistry.comvanderbilt.edu Initially, a nucleophile attacks one of the electrophilic carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is transient and collapses by reforming the carbon-oxygen double bond, which in turn expels a 2-phenylpropionate anion—a relatively stable leaving group. masterorganicchemistry.comyoutube.com

The reaction of 2-phenylpropionic anhydride with an alcohol (alcoholysis) yields an ester and a molecule of 2-phenylpropionic acid. libretexts.orgchemguide.co.uk This transformation is a classic example of nucleophilic acyl substitution. The reaction is often facilitated by a weak base, such as pyridine (B92270), which acts to deprotonate the intermediate. quora.comlibretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org

Deprotonation: A base, typically pyridine, removes a proton from the oxonium ion within the tetrahedral intermediate. quora.comlibretexts.org This step is crucial as it makes the attacking nucleophile a better leaving group in the reverse reaction but favors the forward reaction by neutralizing the intermediate.

Leaving Group Removal: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion (2-phenylpropionate) as the leaving group. youtube.comlibretexts.org

Protonation: The 2-phenylpropionate anion is protonated by the pyridinium (B92312) ion formed in the second step, regenerating the pyridine catalyst and forming the final products: a 2-phenylpropionic acid ester and 2-phenylpropionic acid. quora.com

Interactive Table: Summary of Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Primary Product | Byproduct | Key Conditions |

| Esterification | Alcohol (R'-OH) | Ester (2-Phenylpropionate) | 2-Phenylpropionic Acid | Gentle heating, presence of a non-nucleophilic base (e.g., pyridine) |

| Amide Formation | Amine (R'-NH₂) | Amide (N-Substituted-2-phenylpropionamide) | 2-Phenylpropionate Salt | Requires two equivalents of the amine |

| Hydrolysis | Water (H₂O) | 2-Phenylpropionic Acid | 2-Phenylpropionic Acid | Can occur uncatalyzed, often with gentle warming |

This compound reacts with ammonia, primary amines, or secondary amines to form amides. libretexts.orglibretexts.org This reaction, known as aminolysis, requires two equivalents of the amine. One equivalent acts as the nucleophile, while the second functions as a base to neutralize the 2-phenylpropionic acid byproduct, forming a carboxylate salt. libretexts.orgchemguide.co.uk

The mechanism is analogous to esterification:

Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. youtube.comchemguide.co.uk

Intermediate Collapse: The intermediate collapses, ejecting the 2-phenylpropionate leaving group.

Acid-Base Reaction: The 2-phenylpropionic acid formed as a byproduct then reacts with a second molecule of the amine in an acid-base reaction. This results in the formation of the final N-substituted 2-phenylpropionamide and an ammonium (B1175870) carboxylate salt. chemguide.co.uk

When exposed to water, this compound undergoes hydrolysis to yield two molecules of 2-phenylpropionic acid. libretexts.orgchemguide.co.uk This reaction can occur without a catalyst and is often an undesirable side reaction when performing other nucleophilic substitutions, necessitating anhydrous (dry) conditions. youtube.comlibretexts.org

The hydrolysis mechanism follows the standard nucleophilic acyl substitution pathway:

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking a carbonyl carbon to create a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the leaving carboxylate group, which can happen in a concerted or stepwise fashion, often involving another water molecule.

Intermediate Collapse: The intermediate breaks down, expelling a molecule of 2-phenylpropionic acid. The other portion of the molecule also becomes 2-phenylpropionic acid, resulting in two equivalents of the carboxylic acid. chemguide.co.ukyoutube.com

Intramolecular and Intermolecular Disproportionation Phenomena in Mixed Anhydride Systems

Mixed anhydrides, which are formed from two different carboxylic acids (e.g., acetic this compound), can undergo disproportionation (or symmetrization). wikipedia.org This process involves the rearrangement of the mixed anhydride into a statistical mixture of the two corresponding symmetrical anhydrides. researchgate.net For example, acetic this compound can equilibrate to form a mixture containing acetic anhydride, this compound, and the original mixed anhydride. rsc.org

This reaction can be driven by heating and may occur through an equilibrium process. researchgate.netrsc.org The disproportionation can be problematic in synthetic applications where the selective reaction of one acyl group is desired. The reactivity of the two carbonyl groups in a mixed anhydride is different, which can allow for selective reactions if conditions are carefully controlled. However, if disproportionation occurs, this selectivity is lost. nih.gov

Catalytic Activation and Stereoselectivity in Anhydride Reactions

Catalysts can play a significant role in reactions involving anhydrides by increasing reaction rates and controlling selectivity.

Palladium catalysts are instrumental in carbonylative reactions that can produce carboxylic acid anhydrides from alkenes. universiteitleiden.nl These processes involve the introduction of a carbonyl group (CO) into a molecule. For instance, the palladium-catalyzed carbonylation of an alkene in the presence of a carboxylic acid can yield an anhydride. universiteitleiden.nlresearchgate.net

The general catalytic cycle for such a process often involves several key steps:

Oxidative Addition: A palladium(0) complex reacts with a starting material, such as a mixed anhydride species, initiating the catalytic cycle. researchgate.net

Carbon Monoxide (CO) Insertion: A CO molecule inserts into a palladium-carbon or palladium-hydride bond.

Nucleophilic Attack: A carboxylate anion (derived from a carboxylic acid like 2-phenylpropionic acid) attacks the palladium-acyl intermediate. The low nucleophilicity of carboxylates can be a challenge in these reactions. universiteitleiden.nl

Reductive Elimination: The final anhydride product is released from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.

In the context of 2-phenylpropionic acid derivatives, palladium-catalyzed systems have been explored for the synthesis of anhydrides from alkenes and carboxylic acids. universiteitleiden.nl A significant challenge in these systems is the potential for the newly formed mixed anhydride to undergo disproportionation into more stable symmetric anhydrides. universiteitleiden.nl The choice of ligands coordinated to the palladium center is crucial for controlling the reaction's efficiency and selectivity. universiteitleiden.nlresearchgate.net

Interactive Table: Example of a Palladium-Catalyzed Carbonylation System

| Component | Example Species | Role in Reaction |

| Catalyst Precursor | Pd(OAc)₂ (Palladium(II) acetate) | Source of the active palladium catalyst |

| Ligand | dppb (1,4-bis(diphenylphosphino)butane) | Stabilizes the palladium center and influences reactivity/selectivity |

| Substrate 1 | Styrene (B11656) | Alkene source |

| Substrate 2 | 3-Phenylpropionic acid | Carboxylic acid co-substrate |

| Carbonyl Source | Carbon Monoxide (CO) | Provides the carbonyl group for the anhydride |

| Potential Product | Mixed and/or symmetric anhydrides | Final product of the carbonylation |

Ligand Effects on Regioselectivity and Chemoselectivity

The strategic selection of ligands in metal-catalyzed reactions involving anhydrides akin to this compound is a cornerstone for controlling reaction outcomes. Ligands can profoundly influence the regioselectivity and chemoselectivity of a transformation by modulating the steric and electronic properties of the catalytic center.

In palladium-catalyzed reactions, for instance, the choice of ligand can dictate the site of bond activation and formation. Studies on reactions such as the heteroannulation of o-bromoanilines with 1,3-dienes have demonstrated that ligands like PAd2nBu can overcome inherent electronic biases, leading to high regioselectivity. rsc.org While a reaction without an exogenous ligand might strongly favor one regioisomer, the introduction of specific phosphine (B1218219) ligands can shift the selectivity towards a different, often more sterically hindered, product. rsc.org This control is attributed to the ligand's ability to influence the stability of different transition states along the reaction pathway. rsc.org

Multivariate linear regression models have been employed to build predictive frameworks that correlate ligand properties with observed regioselectivity. nih.gov These models can identify key steric and electronic parameters of the ligands that govern the reaction's outcome. rsc.org Such computational and experimental approaches have led to the discovery of more selective ligands for challenging C–H activation reactions. nih.gov The underlying principle often involves a Curtin-Hammett scenario, where the ligand influences the relative energies of competing C–H activation and migratory insertion steps. nih.gov

The effect of different ligands on the regioselectivity ratio in certain reactions can be quantified and is a critical aspect of reaction optimization. For example, the use of ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) versus 1,3-bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) can lead to different regioselective ratios, which are typically determined by GC-MS analysis of the reaction mixtures. nih.gov

| Ligand | Key Parameters | Observed Regioselectivity (Product A:Product B) | Reference |

|---|---|---|---|

| None | Background reactivity | 9:91 | rsc.org |

| PtBu2Me | Bulky, electron-rich phosphine | >30:70 | rsc.org |

| PAd2nBu (CataCXium A) | Bulky adamantyl phosphine | Highly selective for Product A | rsc.org |

| dtbpy | Bipyridine-type ligand | Varies based on substrate | nih.gov |

| IMes | N-heterocyclic carbene (NHC) | Varies based on substrate | nih.gov |

Organocatalytic Activation Mechanisms (e.g., with Benzotetramisole-Type Catalysts)

The activation of this compound can be achieved through organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. Among these, benzotetramisole (BTM) and its derivatives have emerged as powerful acyl-transfer catalysts, particularly for reactions involving anhydrides. researchgate.net

BTM is a commercially available pharmaceutical that has been repurposed as a highly enantioselective acylation catalyst. researchgate.net The activation mechanism involves the nucleophilic nitrogen of the BTM catalyst attacking one of the carbonyl groups of the anhydride. This addition forms a highly activated chiral acylammonium intermediate. This intermediate is then susceptible to attack by a nucleophile, such as an alcohol, leading to the formation of an ester and regeneration of the catalyst.

This catalytic cycle is central to the kinetic resolution of racemic α-arylalkanoic acids, such as 2-phenylpropionic acid. In this process, the anhydride of the racemic acid is reacted with an achiral alcohol in the presence of a chiral BTM catalyst. The catalyst preferentially activates one enantiomer of the anhydride, leading to the faster formation of one enantiomer of the ester. This allows for the separation of the unreacted, enantiomerically enriched carboxylic acid (after hydrolysis of the remaining anhydride) from the ester product. nih.gov The optical resolution of the common nonsteroidal anti-inflammatory drug ibuprofen (B1674241), which is a 2-arylpropionic acid, has been achieved using this methodology. tcichemicals.com

The efficiency of this process can be influenced by the choice of anhydride used. While the symmetrical anhydride of the α-arylalkanoic acid can be used directly, the reaction often proceeds via the in-situ formation of a mixed anhydride. nih.govclockss.org For instance, a racemic carboxylic acid can be treated with a more reactive anhydride, such as pivalic anhydride or 4-methoxybenzoic anhydride, to form a mixed anhydride that then undergoes the BTM-catalyzed enantioselective alcoholysis. nih.govclockss.org The structure of the BTM catalyst itself can be modified to improve selectivity, with catalysts like (S)-β-Np-BTM showing high efficacy. nih.gov

The success of BTM in these transformations stems from its rigid structure and the well-defined chiral environment it creates around the reactive acylammonium intermediate, which allows for excellent enantiodifferentiation during the nucleophilic attack. nih.gov

Formation and Reactivity of Zwitterionic and Ionic Intermediates

In many reactions, this compound, or related reactive species, can proceed through the formation of zwitterionic or ionic intermediates. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. The formation of such intermediates is particularly prevalent in cycloaddition reactions and in processes initiated by nucleophilic attack.

For example, in the context of [3+2] cycloaddition reactions, the interaction between two polar molecules can lead to the formation of a zwitterionic intermediate. acs.orgthieme-connect.de Although in some cases the reaction may be a concerted single-step process, parallel reaction pathways involving the formation of zwitterions with an "extended" conformation are possible. acs.org The formation of these zwitterions is often driven by polar local interactions between the reactants. researchgate.net

The reactivity of these zwitterionic intermediates is diverse. They can be transient species that rapidly collapse to form the final product. In some instances, they can undergo rearrangements or further reactions. For example, a zwitterionic intermediate might undergo a nih.govtcichemicals.com-proton sigmatropic shift to yield the final product. researchgate.net The stability and subsequent reaction pathway of the zwitterion are influenced by the solvent and the electronic nature of the substituents on the reacting molecules.

The formation of zwitterionic intermediates can also occur via photochemical electrocyclic ring closure. tcichemicals.com In these reactions, an excited state of the molecule undergoes cyclization to form a zwitterion, which can then expel a leaving group. tcichemicals.com The efficiency of this process can depend on the basicity of the leaving group, suggesting that the expulsion competes with other decay pathways of the zwitterionic intermediate. tcichemicals.com

Computational studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the role of zwitterionic intermediates. acs.orgchemsynthesis.com These studies can map the reaction pathway and determine whether a zwitterionic species exists as a true intermediate or is merely a point on the potential energy surface leading to a transition state.

Kinetic and Thermodynamic Investigations of this compound Reactions

Detailed Kinetic Studies of Reaction Rates and Orders

Kinetic studies are crucial for understanding the mechanism of reactions involving anhydrides. The hydrolysis of anhydrides, for example, has been the subject of detailed kinetic analysis. The hydrolysis of phthalic anhydride, a cyclic aromatic anhydride, has been shown to be accelerated by various bases. nih.gov The reaction can be catalyzed by nucleophiles such as N-methyl imidazole (B134444) and 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO), or by general bases. nih.gov The rate constants for these base-catalyzed reactions often correlate with the pKa of the base, as described by the Brønsted catalysis law. nih.gov

For reactions of anhydrides with nucleophiles, the reaction order can provide insight into the rate-determining step. For instance, the reaction of substituted phenolate (B1203915) ions with acetic anhydride in water is a second-order process. rsc.org This is consistent with a bimolecular reaction where both the anhydride and the phenolate ion are involved in the rate-determining transition state. rsc.org

In the context of this compound, similar kinetic principles would apply. The rate of its reaction with a nucleophile would be expected to depend on the concentration of both the anhydride and the nucleophile. The reaction of propionic anhydride with wood, catalyzed by pyridine, has been shown to follow first-order kinetics during the initial stages of the reaction, indicating that the rate is proportional to the concentration of the anhydride under those specific conditions. researchgate.net

The table below presents representative kinetic data for reactions of related anhydrides, which can serve as a model for understanding the reactivity of this compound.

| Anhydride | Reaction | Catalyst/Base | Kinetic Order | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | Hydrolysis | Water | - | - | nih.gov |

| Phthalic Anhydride | Hydrolysis | Acetate (B1210297) | - | - | nih.gov |

| Acetic Anhydride | Reaction with Phenolate Ions | None | Second-order | Follows Brønsted equation | rsc.org |

| Propionic Anhydride | Reaction with Wood | Pyridine | First-order (initial) | - | researchgate.net |

Computational Chemistry Insights into Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) are widely used to calculate the structures of reactants, transition states, and products, as well as the corresponding energy profiles of reaction pathways. nih.gov

For reactions involving anhydrides, computational studies can elucidate the nature of intermediates, such as the zwitterionic species discussed previously. chemsynthesis.com By calculating the Gibbs free energy of activation, computational models can predict the most probable reaction mechanism among several possibilities. For example, in a reaction with multiple potential pathways, the one with the lowest energy barrier will be the kinetically favored route. chemsynthesis.com

These computational approaches are not limited to qualitative descriptions. They can provide quantitative data on bond lengths, bond angles, and vibrational frequencies of transition states. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactants and products along a specific reaction path. nih.gov

Furthermore, computational chemistry can shed light on the role of catalysts and solvents in a reaction. By including these components in the calculations, it is possible to model their influence on the stability of intermediates and the energy of transition states. nih.gov This can explain experimentally observed phenomena such as ligand-controlled regioselectivity. nih.gov

The application of these methods to this compound reactions would allow for a detailed understanding of its reactivity, including the precise mechanism of its formation and its reactions with various nucleophiles.

Equilibrium Dynamics in Anhydride-Forming Reactions

The formation of anhydrides from carboxylic acids is a reversible process, and the position of the equilibrium is a key factor in synthetic applications. Anhydrides are generally formed by the dehydration of two molecules of a carboxylic acid. This reaction is often driven to completion by removing the water that is formed, for example, by distillation or by using a dehydrating agent.

In solution, the equilibrium between the anhydride, the carboxylic acid, and any other reactants can be complex. For instance, in the reaction of a substituted phenolate ion with acetic anhydride, an equilibrium is established between the reactants and the products (phenyl acetate and acetate ion). rsc.org The equilibrium constant for this type of acyl transfer reaction can be measured and provides a quantitative measure of the relative stability of the reactants and products. rsc.org

The Brønsted equation can be applied to the equilibrium constants of such reactions, relating the equilibrium position to the pKa of the participating species. rsc.org This indicates that the thermodynamics of the reaction are linked to the acidity and basicity of the reactants and leaving groups.

In some systems, an anhydride can be used as a precursor to slowly generate a reactive species in situ. For example, the anhydride of 2-cyano-2-phenylpropanoic acid has been used to slowly produce the corresponding carboxylic acid via hydrolysis with adventitious water. This controlled release of the acid was used to "fuel" a molecular machine, demonstrating a practical application of controlling the equilibrium dynamics of an anhydride. nih.gov

The thermodynamic data for the hydrolysis of anhydrides, such as the enthalpy of reaction (ΔrH°), provides fundamental information about their stability. For example, the hydrolysis of propanoic anhydride to form two molecules of propanoic acid is an exothermic process.

| Anhydride | Reaction | Quantity | Value | Units | Reference |

|---|---|---|---|---|---|

| Propanoic anhydride | Hydrolysis | ΔrH° | -63.6 ± 4.2 | kJ/mol | NIST WebBook nist.gov |

| Isobutyric anhydride | Hydrolysis | ΔrH° | -68.2 ± 2.1 | kJ/mol | NIST WebBook nist.gov |

Advanced Applications of 2 Phenylpropionic Anhydride in Specialized Organic Synthesis

Asymmetric Synthesis and Enantioselective Transformations

2-Phenylpropionic anhydride (B1165640) serves as a valuable reagent in asymmetric synthesis, primarily in reactions designed to separate racemic mixtures into their constituent enantiomers. Its utility is most pronounced in kinetic resolutions, where the differential reaction rates of two enantiomers with a chiral catalyst or reagent allow for the isolation of enantioenriched products.

The separation of racemic α-arylalkanoic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs), is of significant pharmaceutical importance. 2-Phenylpropionic anhydride is central to several strategies developed for this purpose.

A highly effective method for resolving racemic α-arylalkanoic acids is through organocatalyzed enantioselective esterification. snnu.edu.cnresearchgate.net In this approach, a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), selectively promotes the esterification of one enantiomer of the carboxylic acid over the other when treated with an achiral alcohol. tutorchase.com

The process can be initiated using a coupling agent like pivalic anhydride, which reacts with the racemic 2-phenylpropionic acid to form a mixed anhydride in situ. tutorchase.com This mixed anhydride is the key intermediate that undergoes enantioselective alcoholysis. The chiral catalyst, (+)-BTM, activates the anhydride and preferentially directs the nucleophilic attack of an achiral alcohol (e.g., bis(α-naphthyl)methanol) to one of the enantiomers of the acid, forming the corresponding ester with high enantiomeric excess. snnu.edu.cntutorchase.com The unreacted enantiomer of the acid can then be recovered in an optically enriched form. nih.gov This transacylation process provides a direct route to both optically active esters and acids from a racemic mixture. snnu.edu.cn

| Racemic Acid | Coupling Anhydride | Catalyst | Alcohol Nucleophile | Product (Ester) ee | Recovered Acid ee | Selectivity (s) |

| 2-Phenylpropionic Acid | Pivalic Anhydride | (+)-BTM | Bis(α-naphthyl)methanol | >90% | >90% | High |

| 2-Fluoro-2-phenylpropanoic Acid | Pivalic Anhydride | (+)-BTM | Bis(α-naphthyl)methanol | 92% | 94% | 58 |

| Ibuprofen (B1674241) | Pivalic Anhydride | (+)-BTM | Bis(α-naphthyl)methanol | High | High | High |

This table presents representative data for the kinetic resolution of α-arylalkanoic acids using a methodology where this compound or a related anhydride is used or formed in situ. Data is synthesized from findings in cited research. snnu.edu.cntutorchase.com

A classical and robust strategy for resolving racemates is the formation of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional techniques such as crystallization or chromatography. chigroup.site this compound can be employed as an acylating agent in this context.

The strategy involves reacting the racemic anhydride with a single enantiomer of a chiral resolving agent, typically a chiral alcohol or amine. This reaction produces a mixture of two diastereomeric esters or amides. For example, reacting racemic this compound with (R)-1-phenylethanol would yield two diastereomeric esters: (R)-1-phenylethyl (R)-2-phenylpropionate and (R)-1-phenylethyl (S)-2-phenylpropionate. Due to their different three-dimensional structures, these diastereomers exhibit distinct properties, allowing for their separation. Once separated, the ester linkage can be hydrolyzed to release the enantiomerically pure 2-phenylpropionic acid and recover the chiral resolving agent.

This compound and its structurally similar counterparts, such as 2-methyl-2-phenylpropionic anhydride (MPPRA), are highly effective reagents for the kinetic resolution of racemic secondary alcohols. semanticscholar.orgrsc.org This process relies on the enantioselective acylation of the alcohol, promoted by a chiral nucleophilic catalyst. researchgate.net

In a typical procedure, the racemic secondary alcohol is treated with the anhydride in the presence of a catalytic amount of a chiral amine, such as (+)-benzotetramisole (BTM). semanticscholar.orgrsc.org The catalyst selectively activates the anhydride and facilitates the transfer of the 2-phenylpropionyl group to one enantiomer of the alcohol at a much faster rate than to the other. This results in the formation of an enantioenriched ester and leaves behind the unreacted, enantioenriched alcohol. nih.gov The efficiency of this resolution is often quantified by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers. High s-values indicate excellent separation. semanticscholar.org

| Racemic Alcohol | Acylating Anhydride | Catalyst | Product (Ester) ee | Recovered Alcohol ee | Selectivity (s) |

| (±)-1-Phenyl-1-propanol | Pivalic Anhydride | (+)-BTM | 91% | - | 47 |

| (±)-1-Phenyl-1-propanol | 2-Methyl-2-phenylpropionic Anhydride | (+)-BTM | 88% | 85% | 25 |

| (±)-2,2-Dimethyl-1-phenyl-1-propanol | 2-Methyl-2-phenylpropionic Anhydride | (+)-BTM | 88% | - | 30 |

| (±)-2-Methyl-1-phenyl-1-propanol | Pivalic Anhydride | (+)-BTM | 99.7% | - | 1580 |

This table illustrates the effectiveness of 2,2-disubstituted propionic anhydrides in the kinetic resolution of various secondary benzylic alcohols. Data is adapted from cited research. semanticscholar.orgrsc.org

The kinetic resolution methodologies described above serve as powerful synthetic routes for accessing a variety of optically active compounds. nih.gov The enantioselective esterification of racemic 2-phenylpropionic acid (Section 4.1.1.1) simultaneously produces two valuable, enantioenriched products from a single reaction:

Optically Active Carboxylic Esters: The ester product is formed from the more reactive enantiomer of the starting acid.

Optically Active Carboxylic Acids: The unreacted, less reactive enantiomer of the acid is recovered from the reaction mixture.

Similarly, the kinetic resolution of racemic secondary alcohols via acylation with this compound (Section 4.1.2) also yields two important chiral products:

Optically Active Carboxylic Esters: The newly formed ester contains the acyl group from the anhydride and the enriched, more reactive enantiomer of the alcohol.

Optically Active Secondary Alcohols: The unreacted enantiomer of the alcohol is left behind in high enantiomeric purity.

These methods provide a practical and efficient means of converting readily available racemic materials into valuable, enantiomerically pure building blocks for further synthesis. nih.gov

Asymmetric carbonylation, particularly the palladium-catalyzed hydrocarboxylation of vinyl arenes, is a state-of-the-art method for synthesizing α-arylpropanoic acids, including profen drugs. nih.gov This reaction involves the addition of carbon monoxide and a hydrogen source across a double bond to create a carboxylic acid with a new stereocenter.

However, the direct role of this compound as a key reagent for inducing or controlling stereoselectivity in these asymmetric carbonylation reactions is not a well-documented or established synthetic strategy. The primary challenge in asymmetric carbonylation is controlling the facial selectivity of the catalyst's interaction with the substrate to favor the formation of one enantiomer. researchgate.net This is typically achieved through the use of chiral ligands on the metal catalyst (e.g., palladium) that create a chiral environment during the C-C bond-forming and CO insertion steps. nih.gov While anhydrides can be synthesized via palladium-catalyzed carbonylation of alkenes, their application as chiral auxiliaries or controllers in the reverse reaction—asymmetric carbonylation—is not prominently featured in the scientific literature. snnu.edu.cn

Kinetic Resolution of Racemic 2-Phenylpropionic Acid and Structurally Related α-Arylalkanoic Acids

Strategic Role in Complex Molecule Construction

This compound, as a reactive derivative of 2-phenylpropionic acid, serves as a pivotal reagent in the construction of complex organic molecules. Its utility spans the synthesis of crucial pharmaceutical building blocks, the analytical derivatization for mechanistic studies, and specialized applications in peptide chemistry. The anhydride's enhanced electrophilicity at the carbonyl carbon, compared to the corresponding carboxylic acid, allows it to function as an efficient acylating agent under milder conditions, making it a valuable tool in multi-step syntheses.

The 2-phenylpropionic acid scaffold is the core structural motif in the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". Drugs such as Ibuprofen and Loxoprofen (B1209778) feature this chemical backbone, and their industrial synthesis relies on the efficient construction and modification of this intermediate. While various synthetic routes exist, many involve the activation of a carboxylic acid functional group to form an amide or ester linkage.

This compound is an activated form of 2-phenylpropionic acid, ideally suited for this purpose. In process chemistry, anhydrides are frequently employed to drive acylation reactions to completion. For instance, in the synthesis of loxoprofen derivatives or other custom profen-based active pharmaceutical ingredients (APIs), the anhydride can be used to introduce the 2-phenylpropionyl group onto a molecular scaffold. A common strategy involves reacting the anhydride with an alcohol or amine to form the corresponding ester or amide. This reaction is often preferred over using the carboxylic acid with a coupling agent, as the only byproduct is a molecule of 2-phenylpropionic acid, which can potentially be recovered and recycled.

The BHC synthesis for ibuprofen, noted for its green chemistry principles, utilizes acetic anhydride in a key Friedel-Crafts acylation step. This highlights the industrial precedent for using anhydrides in the synthesis of profen drugs. By extension, this compound serves as a valuable synthon for creating a library of profen derivatives for drug discovery and development, allowing for the systematic modification of the parent structure to optimize therapeutic efficacy and pharmacokinetic properties.

Table 1: Key Pharmaceutical Compounds Featuring the 2-Phenylpropionic Acid Core

| Drug Name | Therapeutic Class | Structural Relevance |

|---|---|---|

| Ibuprofen | NSAID | A racemic or enantiopure form of 2-(4-isobutylphenyl)propanoic acid. |

| Loxoprofen | NSAID | A prodrug that is metabolized to an active form containing the 2-phenylpropionic acid structure. |

| Ketoprofen | NSAID | Features the 2-(3-benzoylphenyl)propanoic acid structure. |

This table showcases prominent NSAIDs built upon the 2-phenylpropionic acid framework, for which this compound is a key activated intermediate.

The analysis of stereoisomers is fundamental to understanding reaction mechanisms, particularly in asymmetric synthesis where controlling selectivity is paramount. This compound is a valuable tool for the derivatization of chiral alcohols and amines to determine enantiomeric excess (ee) and diastereomeric excess (de). The principle involves reacting the chiral analyte with the anhydride to form a pair of diastereomeric esters or amides. Unlike enantiomers, diastereomers possess different physical properties and can be readily separated and quantified using standard chromatographic techniques like HPLC or GC, or distinguished by NMR spectroscopy.

For example, to determine the enantiomeric excess of a chiral secondary alcohol, the alcohol is reacted with this compound. This reaction creates two diastereomeric esters. The relative integration of specific signals in the ¹H or ¹³C NMR spectrum of the resulting mixture corresponds directly to the ratio of the original enantiomers. This method provides a robust and reliable way to assess the stereoselectivity of a transformation.

Furthermore, this derivatization strategy is employed in methods to study kinetic resolutions. By creating stable derivatives of enantiomeric starting materials or products, chemists can accurately monitor the progress of a reaction and elucidate the factors governing its selectivity. The reactivity of the anhydride ensures a rapid and quantitative conversion, which is crucial for accurate analysis. Capillary electrophoresis methods have also been developed for the separation of phenylpropionate enantiomers, highlighting the importance of being able to distinguish between these stereoisomers in analytical settings.

The formation of the amide bond is the cornerstone of peptide synthesis. This reaction requires the activation of the carboxylic acid group of one amino acid to facilitate its coupling with the amino group of another. The "anhydride method" is a classical and effective strategy for this activation. This compound can be utilized in what is known as the mixed anhydride approach.

In this academic-focused application, an N-protected amino acid is deprotonated with a base and then reacted with this compound. This forms a mixed anhydride intermediate, where the amino acid carbonyl is activated. This species is highly reactive towards nucleophilic attack by the amino group of a second, C-terminally protected amino acid. The 2-phenylpropionate group serves as a good leaving group, facilitating the formation of the desired peptide bond.

While modern peptide synthesis often relies on specialized phosphonium (B103445) or aminium-based coupling reagents, the mixed anhydride method remains a valuable technique, particularly for specific coupling challenges where other reagents may fail or cause unwanted side reactions. The use of a bulky anhydride like this compound can sometimes influence the stereochemical outcome of the coupling, offering a lever for controlling racemization, a persistent challenge in peptide chemistry.

Integration into Advanced Materials and Systems

The chemical properties of this compound, particularly its reactivity and the chirality of its parent acid, are being leveraged in the development of advanced functional materials. These applications range from molecular-scale devices to sophisticated separation media.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical trigger. Anhydrides are particularly interesting as components of chemically triggered systems because their hydrolysis provides a distinct and irreversible chemical signal—the conversion of the anhydride to two equivalents of carboxylic acid, resulting in a localized pH drop.

Research on the closely related compound, 2-cyano-2-phenylpropanoic acid anhydride, demonstrates this principle effectively. The hydrolysis of this anhydride is used as a "chemical fuel" to power the back-and-forth motion of a catenane-based molecular switch. The hydrolysis reaction releases carboxylic acid, which protonates a basic site on the molecular machine, causing a conformational change. Over time, the system returns to its initial state, completing the cycle. This work provides a strong proof-of-concept for using the controlled hydrolysis of an anhydride to operate a molecular device.

Similarly, polymers functionalized with anhydride groups, such as 2-propionic-3-methylmaleic anhydrides, have been developed as platforms for pH-responsive drug delivery. These systems can release a conjugated therapeutic agent in the acidic environment of an endosome. The inherent reactivity of the anhydride linkage within this compound makes it a prime candidate for integration into such chemically triggered systems, where its hydrolysis can initiate a cascade, release a payload, or alter a material's properties.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials with exceptionally high surface areas, making them promising candidates for use as stationary phases in chromatography. To achieve enantioseparation—the separation of chiral molecules—the MOF must possess a chiral environment. One powerful method to impart chirality to an achiral MOF is through post-synthetic modification, where a chiral molecule is covalently attached to the framework.

This compound is an ideal reagent for this purpose. The chiral (S)- or (R)- form of 2-phenylpropionic acid is a valuable precursor for creating a chiral stationary phase. Studies have shown that (S)-2-phenylpropionic acid can be successfully grafted onto MOFs such as MIL-101. In this process, the anhydride form would serve as a highly efficient acylating agent, reacting with available functional groups (e.g., amino or hydroxyl groups) on the organic linkers of the MOF. This reaction forms stable amide or ester bonds, effectively coating the internal pores of the MOF with chiral 2-phenylpropionyl groups.

The resulting chiral MOF can then be used in High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures. The grafted chiral moieties create stereospecific binding sites, leading to differential retention times for the two enantiomers of an analyte, thus enabling their separation. The density and orientation of the grafted chiral precursors are critical factors that determine the separation efficiency of the modified MOF.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenylpropionic acid |

| Ibuprofen |

| Loxoprofen |

| Ketoprofen |

| Naproxen |

| Acetic anhydride |

| 2-Cyano-2-phenylpropanoic acid anhydride |

Analytical and Spectroscopic Methodologies for Comprehensive Study of 2 Phenylpropionic Anhydride Chemistry

Chromatographic Techniques for Reaction Monitoring and Product Quantification

Chromatographic methods are indispensable for separating complex mixtures, allowing for the precise quantification of reactants, intermediates, and products. Gas and liquid chromatography are particularly powerful for assessing key reaction metrics such as conversion, yield, and stereochemical purity.

Gas Chromatography (GC) for Conversion, Yield, and Selectivity Determination

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. In the context of 2-phenylpropionic anhydride (B1165640), GC is instrumental in determining reaction performance by quantifying the consumption of starting materials and the formation of the desired anhydride and any byproducts.

Detailed Research Findings: The analysis of anhydrides by GC requires careful consideration of the experimental conditions to prevent on-column hydrolysis or degradation. chromforum.org A key challenge is the potential for the corresponding dicarboxylic acid to dehydrate to the anhydride in the high-temperature environment of the GC inlet, which could lead to inaccurate quantification. chromforum.org Therefore, method development must ensure that the analyte detected is representative of the sample composition. Anhydrous and aprotic solvents should be used for sample preparation to maintain the integrity of the anhydride. chromforum.org

For quantitative analysis, the sample is injected onto a GC column, where components are separated based on their boiling points and interactions with the stationary phase. kelid1.ir A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The peak areas in the resulting chromatogram are proportional to the concentration of each component. By using an internal standard and applying area normalization, the conversion of reactants, the yield of 2-phenylpropionic anhydride, and the selectivity towards its formation can be accurately calculated. kelid1.ir The method's accuracy can be within a few hundredths of a percent for concentration ranges of 0.2-1.0%. cerealsgrains.org

Table 1: Typical Gas Chromatography (GC) Parameters for Anhydride Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5MS, HP-5, or similar non-polar capillary column | Separates compounds based on boiling point. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp ~100°C, ramp at 10-20°C/min to ~300°C | Separates components with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantitative analysis of organic compounds. kelid1.ir |

| Injection Volume | 1 µL | Standard volume for capillary GC. kelid1.ir |

Ultra-Performance Liquid Chromatography (UPLC) for Reaction Yield Assessment

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as High-Performance Liquid Chromatography (HPLC) but utilizes smaller particle-size columns (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it an excellent tool for high-throughput reaction monitoring and accurate yield determination.

Detailed Research Findings: For the analysis of this compound, a reversed-phase UPLC method is typically employed. This technique separates molecules based on their hydrophobicity. The anhydride, being more non-polar than its corresponding carboxylic acid, will have a different retention time, allowing for clear separation and quantification. A UV detector is highly effective, as the phenyl group in the molecule absorbs UV light.

The reaction yield can be determined by creating a calibration curve using standards of known this compound concentration. By comparing the peak area of the anhydride from a reaction sample to this curve, its exact concentration can be calculated. This approach allows for rapid and precise assessment of how changes in reaction conditions (e.g., temperature, catalyst, reaction time) affect the product yield.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Analysis

Since this compound possesses a chiral center, determining the enantiomeric excess (ee) is critical, especially in asymmetric synthesis. HPLC is the method of choice for this analysis. heraldopenaccess.us The determination is typically performed on the corresponding 2-phenylpropionic acid after controlled hydrolysis of the anhydride, as the stereocenter is preserved during this process.

Detailed Research Findings: The separation of enantiomers requires a chiral environment, which can be achieved in two primary ways: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govsemanticscholar.org

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material. For acidic compounds like 2-phenylpropionic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX), are highly effective. chiraltech.com The separation mechanism relies on ion-pairing between the acidic analyte and the basic chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the mobile phase used with a standard achiral column (e.g., ODS C18). nih.govsemanticscholar.org The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different stabilities and thus different retention times. This method is flexible and can be more economical than using dedicated chiral columns. semanticscholar.org

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. A non-specific detector like a UV detector is commonly used for this purpose. uma.es

Table 2: HPLC Conditions for Enantiomeric Separation of 2-Phenylpropionic Acid

| Parameter | Chiral Stationary Phase (CSP) Method | Chiral Mobile Phase Additive (CMPA) Method |

|---|---|---|

| Column | CHIRALPAK QN-AX or similar anion-exchange CSP chiraltech.com | Standard ODS C18 (achiral) nih.gov |

| Mobile Phase | Polar organic solvents (e.g., Methanol) with acidic/basic additives | Methanol/phosphate buffer containing a chiral selector (e.g., 25 mM HP-β-CD) semanticscholar.org |

| Detection | UV (typically at 254 nm) uma.es | UV (typically at 254 nm) |

| Principle | Formation of diastereomeric ion-pairs with the stationary phase. chiraltech.com | Formation of transient diastereomeric inclusion complexes in the mobile phase. semanticscholar.org |

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic techniques provide invaluable information about molecular structure and can be used to follow reactions in real-time, offering insights into kinetics and the formation of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification of Reaction Components

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. scilit.comresearchgate.net It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), allowing for the confirmation of the this compound structure and the quantification of components in a reaction mixture.

Detailed Research Findings: The formation of this compound from 2-phenylpropionic acid can be readily monitored by ¹H NMR. The key diagnostic signal is the disappearance of the acidic proton (-COOH) of the starting material, which typically appears as a broad singlet far downfield (>10 ppm). The ¹H and ¹³C signals of the protons and carbons near the carbonyl group will also experience a shift in their chemical environment. For instance, the alpha-proton (the CH group adjacent to the carbonyl) and the carbonyl carbon itself will have distinct chemical shifts in the anhydride compared to the acid.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals, confirming the connectivity and verifying the structure of the final product. core.ac.uk Furthermore, quantitative NMR (qNMR) can be employed by adding a known amount of an unreactive internal standard to the reaction mixture. By comparing the integral of a product peak to the integral of the standard's peak, the absolute quantity of the anhydride can be determined.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| Aromatic Protons | ~7.2-7.4 | ~127-140 | Complex multiplet pattern typical of a monosubstituted benzene (B151609) ring. |

| Alpha-Proton (-CH-) | ~3.8-4.0 (quartet) | ~45-50 | Shifted slightly downfield compared to the corresponding acid due to the electron-withdrawing anhydride group. |

| Methyl Protons (-CH₃) | ~1.5-1.6 (doublet) | ~18-20 | Coupled to the alpha-proton. |

| Carbonyl Carbon (C=O) | N/A | ~170-175 | Deshielded due to the electronegative oxygen atoms. Distinct from the carboxylic acid carbonyl (~175-180 ppm). |

Note: Predicted values are based on typical shifts for similar structures. The solvent used can influence exact chemical shifts.

UV/Vis Spectroscopy for Real-Time Kinetic Monitoring of Intermediates

UV/Visible (UV/Vis) spectroscopy is a valuable technique for studying reaction kinetics by monitoring changes in the concentration of reactants, intermediates, or products that absorb light in the UV or visible region. acs.org It is particularly useful for fast reactions and for obtaining real-time data without the need for sample quenching or workup. researchgate.net

Detailed Research Findings: The formation or hydrolysis of this compound can be monitored in real-time using UV/Vis spectroscopy. The phenyl group acts as a chromophore, absorbing UV light. While both the starting carboxylic acid and the product anhydride contain this chromophore, the electronic environment of the phenyl ring is slightly altered by the change from a carboxylic acid group to an anhydride group. This can result in a small shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (ε).

By setting the spectrophotometer to a wavelength where the difference in absorbance between the reactant and product is maximal, the progress of the reaction can be followed by measuring the change in absorbance over time. According to the Beer-Lambert law, absorbance is directly proportional to concentration. Therefore, a plot of absorbance versus time can be used to derive the reaction rate and determine kinetic parameters. This method has been successfully applied to monitor the hydrolysis of other anhydrides, such as acetic anhydride. acs.orgresearchgate.net The reaction can be followed by observing the disappearance of the anhydride, providing a direct measure of the reaction rate constant. acs.org

Interdisciplinary Analytical Approaches for Reaction Pathway Elucidation

The study of the reaction pathways of this compound, including its formation and subsequent reactions such as hydrolysis, benefits significantly from the application of interdisciplinary analytical approaches. These approaches combine real-time spectroscopic monitoring with separation sciences to identify and quantify reactants, intermediates, products, and byproducts.

In-situ Spectroscopic Monitoring for Kinetic Analysis:

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy are invaluable for real-time, in-situ monitoring of reactions involving anhydrides. The distinct carbonyl stretching frequencies of the anhydride group allow for its concentration to be tracked throughout a reaction without the need for sample extraction. For instance, in a study on the hydrolysis of benzoic anhydride, a structurally related compound, both NMR and IR spectroscopies were used to determine the reaction kinetics. chemrxiv.org This dual-spectroscopic approach provides a robust method for validating kinetic data.

A similar methodology can be applied to study the hydrolysis of this compound. By monitoring the decrease in the characteristic anhydride infrared absorption bands and the corresponding increase in the carboxylic acid bands, pseudo-first-order rate constants can be determined.

Hyphenated Chromatographic and Mass Spectrometric Techniques for Product Identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound reaction pathways, GC-MS can be employed to identify and quantify starting materials, the corresponding 2-phenylpropionic acid, and any volatile byproducts. The mass spectra provide fragmentation patterns that act as a "fingerprint" for each compound, enabling confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the technique of choice. This is particularly relevant for monitoring the formation of non-volatile intermediates or degradation products. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, allowing for the determination of elemental compositions of unknown products.

In the synthesis of ibuprofen (B1674241), a derivative of 2-phenylpropionic acid, analytical techniques such as IR and ¹H NMR spectroscopy are routinely used to confirm the structure of intermediates and the final product. central.edu These techniques, when combined with chromatographic methods, provide a comprehensive picture of the reaction outcome.

Integrated Analytical Strategy for Pathway Elucidation:

A comprehensive investigation into the reaction pathways of this compound would involve an integrated analytical strategy. The reaction would be monitored in real-time using in-situ FTIR to obtain kinetic data on the bulk transformation. Simultaneously, aliquots of the reaction mixture would be withdrawn at various time points and subjected to GC-MS and/or LC-MS analysis to identify and quantify the individual species present.

This combination of techniques allows for the construction of concentration-time profiles for all key components. From this data, a detailed mechanistic model can be proposed and validated. For example, kinetic studies on the hydrolysis of phthalic and maleic anhydrides have revealed mechanisms involving the formation of the anhydride as a key step. researchgate.netsemanticscholar.orgnih.gov Similar detailed kinetic and mechanistic studies can be envisaged for this compound using a combination of spectroscopic and chromatographic methods.

The following table outlines a hypothetical integrated analytical approach for studying the hydrolysis of this compound:

| Analytical Technique | Parameter Measured | Information Gained |

| In-situ FTIR Spectroscopy | Absorbance of anhydride and carboxylic acid carbonyl bands over time | Reaction kinetics (rate constant, reaction order) |

| GC-MS | Separation and mass spectra of volatile components | Identification and quantification of 2-phenylpropionic acid and other volatile products |

| LC-MS/MS | Separation and mass spectra of non-volatile components | Identification and structural elucidation of potential intermediates and degradation products |

| NMR Spectroscopy | Chemical shifts and coupling constants of isolated products | Definitive structural confirmation of major products |

By employing such an interdisciplinary approach, a detailed and accurate understanding of the reaction pathways of this compound can be achieved, leading to improved synthesis and application of this important chemical compound.

Future Research Directions and Emerging Trends in 2 Phenylpropionic Anhydride Chemistry

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes

The industrial synthesis of 2-phenylpropionic acid, the precursor to its anhydride (B1165640), has traditionally involved multi-step processes that often utilize stoichiometric amounts of hazardous reagents and generate significant waste. The future of 2-phenylpropionic anhydride synthesis is intrinsically linked to the development of greener and more efficient pathways to its parent acid.

Key research directions include:

Carbonylation Reactions: Direct carbonylation of 1-phenylethanol (B42297) and related substrates offers a more atom-economical route. Research is focused on developing robust and recyclable catalysts that can operate under milder conditions, reducing the energy intensity of the process.

Biocatalytic Processes: The use of enzymes or whole-cell systems to produce enantiomerically pure (S)-2-phenylpropionic acid is a major area of interest. This approach offers high selectivity under environmentally benign aqueous conditions, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors are being explored to improve the safety, efficiency, and scalability of synthesis. archivemarketresearch.com Flow processes can offer better control over reaction parameters, leading to higher yields and purity while minimizing byproduct formation.

Alternative Reagents: There is a move towards replacing hazardous chemicals with more sustainable alternatives. For instance, dimethyl carbonate is being investigated as a green methylating agent in some synthetic routes, replacing more toxic options like dimethyl sulfate. google.com

| Synthetic Strategy | Key Advantages | Research Focus |

| Direct Carbonylation | High atom economy; fewer steps. | Development of stable, recyclable catalysts for mild conditions. |

| Biocatalysis | High enantioselectivity; green reaction conditions. | Enzyme discovery and engineering for improved substrate scope and stability. |

| Flow Chemistry | Enhanced safety, control, and scalability; higher yields. | Optimization of reactor design and integration into multi-step syntheses. |

| Green Reagents | Reduced toxicity and environmental impact. | Use of reagents like dimethyl carbonate in place of traditional hazardous chemicals. google.com |

Innovation in Catalytic Systems for Enhanced Stereoselectivity and Chemoselectivity

Given that the biological activity of many profen drugs resides in a single enantiomer, achieving high stereoselectivity is a paramount goal. Consequently, a significant research effort is dedicated to creating innovative catalytic systems for the asymmetric synthesis of 2-phenylpropionic acid.

Asymmetric Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on Ruthenium or Rhodium) for the asymmetric hydrogenation of α,β-unsaturated precursors is a highly effective strategy for producing enantiopure 2-phenylpropionic acid.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is an emerging technique that uses chiral catalysts to control stereochemistry in reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid). sigmaaldrich.com This method can provide high enantioselectivity under mild conditions.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, avoiding issues of metal contamination in the final product. Research into chiral amines, phosphines, and other organocatalysts for the synthesis of 2-phenylpropionic acid derivatives is expanding.

Heterogeneous Catalysis: Immobilizing chiral catalysts on solid supports (heterogeneous catalysis) is a key trend. This approach simplifies catalyst recovery and recycling, making the process more cost-effective and sustainable. Zeolite-based catalysts, for example, are being investigated for related acylation reactions. researchgate.net

These advanced catalytic systems are crucial for producing the specific enantiomer of 2-phenylpropionic acid required for conversion into a stereochemically pure anhydride, which is essential for its use as a chiral building block in asymmetric synthesis.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is accelerating innovation in chemical synthesis and catalyst development. This integrated approach allows for a more rational and targeted design of processes and molecules, reducing the trial-and-error inherent in traditional research. mdpi.com

Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT), are used to model reaction pathways and transition states. This provides a deeper understanding of reaction mechanisms, helping chemists to optimize conditions and catalyst structures for improved yield and selectivity.

Catalyst Design: Molecular modeling is employed to design new chiral ligands and catalysts. By simulating the interaction between the catalyst and the substrate, researchers can predict which catalyst structures will provide the highest stereoselectivity before undertaking laborious and expensive experimental synthesis.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties and biological activities of new 2-phenylpropionic acid derivatives. mdpi.com This aids in the rational design of novel compounds with desired characteristics, as demonstrated in studies where molecular docking is used to predict the binding affinity of derivatives to biological targets like COX enzymes. nih.govnih.gov

This "digital-first" approach streamlines the research and development process, making it faster, more efficient, and more cost-effective to discover novel synthetic routes and applications for this compound.

Expansion of this compound Applications in Synthetic Methodology and Materials Science

While the primary application of 2-phenylpropionic acid and its anhydride remains in the pharmaceutical industry as precursors to NSAIDs, researchers are exploring new and innovative uses in other fields. archivemarketresearch.com

Asymmetric Synthesis: Chiral this compound can be used as a chiral acylating agent or a derivatizing agent to determine the enantiomeric purity of alcohols and amines. Its role as a versatile chiral building block for the synthesis of complex molecules is an area of active investigation.

Materials Science: A significant emerging application is in the creation of advanced functional materials. For instance, (S)-2-phenylpropionic acid has been successfully grafted onto the metal centers of Metal-Organic Frameworks (MOFs). nih.gov This modification creates a chiral environment within the porous material, turning it into a chiral stationary phase capable of separating enantiomers in high-performance liquid chromatography (HPLC). nih.gov

Polymer Modification: Anhydrides are effective reagents for modifying the surfaces of polymers and other materials. This compound could be used to attach the 2-phenylpropionyl group to polymer backbones, potentially altering their physical, chemical, or biological properties. This could lead to the development of new biocompatible materials or polymers with specific surface characteristics.

The exploration of these new frontiers promises to broaden the utility of this compound beyond its traditional role, opening up possibilities in chiral separations, advanced materials, and specialized polymer science.

Q & A

Q. What are the standard synthetic routes for 2-phenylpropionic anhydride, and how can reaction efficiency be optimized?

this compound is typically synthesized via dehydration of 2-phenylpropionic acid using catalysts like sulfuric acid or phosphorus pentoxide. A solvent-free approach under reflux with acetic anhydride as a dehydrating agent can improve yield . Optimization involves controlling reaction temperature (80–120°C) and stoichiometric ratios (acid:anhydride ≈ 1:1.2). Monitoring via FT-IR for the disappearance of the -OH peak (3400 cm⁻¹) confirms completion. For scalability, vacuum distillation is recommended to isolate the anhydride while minimizing thermal degradation .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- FT-IR : Key peaks include C=O stretching (~1800 cm⁻¹ for anhydride) and aromatic C-H (~3050 cm⁻¹).

- ¹H/¹³C NMR : In CDCl₃, expect two carbonyl carbons (~168–172 ppm) and splitting patterns reflecting the phenyl and propionic groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.2 (C₁₈H₁₆O₃) confirms purity. Cross-validate with elemental analysis to resolve ambiguities from trace moisture or side products .

Q. How should this compound be stored to prevent hydrolysis?

Store under inert gas (argon/nitrogen) in airtight, amber glass containers at –20°C. Pre-dry storage vials with molecular sieves (3Å). Periodic Karl Fischer titration ensures moisture content remains <0.1% . For long-term stability, avoid exposure to amines or alcohols, which accelerate hydrolysis.

Advanced Research Questions

Q. What strategies mitigate side reactions during esterification using this compound?

Side reactions (e.g., transesterification, ketone formation) arise from excess anhydride or acidic conditions. Strategies:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of alcohols, reducing reaction time and temperature .

- Solvent Choice : Non-polar solvents (toluene) minimize hydrolysis; anhydrous conditions are critical.

- Kinetic Control : Slow addition of the alcohol to the anhydride at 0–5°C suppresses competing pathways . Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate esters .

Q. How can grafting reactions involving this compound be quantitatively analyzed?

For polymer grafting (e.g., cellulose or polyethylene):

- Titration : Back-titration with NaOH after hydrolyzing unreacted anhydride quantifies grafting efficiency. Use phenolphthalein to detect endpoint .

- Gravimetric Analysis : Measure mass change post-reaction after Soxhlet extraction (methanol, 48h) to remove ungrafted material .

- ATR-FTIR : Compare carbonyl peak intensity (1800 cm⁻¹) before/after grafting to confirm covalent bonding .

Q. What kinetic models describe the hydrolysis of this compound in aqueous media?

Hydrolysis follows pseudo-first-order kinetics under acidic/basic conditions. Monitor via pH-stat titration:

Q. How do structural modifications of this compound influence its reactivity in peptide coupling?

Introducing electron-withdrawing groups (e.g., nitro substituents on the phenyl ring) increases electrophilicity of the carbonyl, accelerating coupling. Conversely, bulky groups (e.g., tert-butyl) sterically hinder nucleophilic attack. Compare coupling yields using Fmoc-protected amino acids and HOBt/DIC as activators. LC-MS analysis of peptide products validates efficiency .

Data Contradictions & Validation

- Synthetic Yield Discrepancies : Literature reports varying yields (60–90%) due to moisture sensitivity. Replicate reactions under strictly anhydrous conditions and report detailed protocols to resolve inconsistencies .

- Grafting Efficiency : Disparities in titration vs. gravimetric results may arise from incomplete hydrolysis of unreacted anhydride. Validate with complementary techniques (e.g., XPS for surface grafting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.